9-Fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid
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Overview
Description
9-Fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid is a complex organic compound belonging to the acridine family. Acridines are known for their wide range of applications in various fields, including chemistry, biology, and medicine. This particular compound features a unique structure with a fluorine atom, a phenyl group, and a carboxylic acid group, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 9-Fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles with optimization for scale and efficiency .
Chemical Reactions Analysis
9-Fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
9-Fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological molecules, such as DNA.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-bacterial activities.
Industry: It is used in the development of materials with specific properties, such as luminescent materials.
Mechanism of Action
The mechanism of action of 9-Fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid involves its interaction with molecular targets, such as DNA. The compound can intercalate into the DNA double helix, disrupting the normal function of the DNA and affecting biological processes. This intercalation is driven by charge transfer and π-stacking interactions, which can lead to the unwinding of the helical structure .
Comparison with Similar Compounds
Similar compounds to 9-Fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid include other acridine derivatives, such as:
- Acriflavine
- Proflavine
- Quinacrine
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Properties
CAS No. |
128995-46-0 |
---|---|
Molecular Formula |
C24H16FNO2 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
9-fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid |
InChI |
InChI=1S/C24H16FNO2/c25-17-8-11-21-20(13-17)22(24(27)28)19-10-7-16-12-15(14-4-2-1-3-5-14)6-9-18(16)23(19)26-21/h1-6,8-9,11-13H,7,10H2,(H,27,28) |
InChI Key |
UBSQJZPELRCTMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=C(C=CC(=C3)F)N=C2C4=C1C=C(C=C4)C5=CC=CC=C5)C(=O)O |
Origin of Product |
United States |
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